molecular formula C19H22FNO4S B2596285 N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylsulfonyl)propanamide CAS No. 1706376-92-2

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2596285
CAS No.: 1706376-92-2
M. Wt: 379.45
InChI Key: VBFKHIHXNIOHIP-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C19H22FNO4S and its molecular weight is 379.45. The purity is usually 95%.
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Scientific Research Applications

Targeting TRPV1 Receptors

Research into the structural analogs of N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylsulfonyl)propanamide has shown promising results in the development of potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. TRPV1 receptors are critical in pain perception, and their antagonists can serve as potential analgesics. The design and synthesis of 2-sulfonamidopyridine C-region derivatives have led to highly potent TRPV1 antagonists, with compounds exhibiting significant analgesic activity in pain models. This highlights the potential of this compound derivatives in pain management research (Ann et al., 2016).

Radio-Tracer Development

The compound has also been investigated in the context of developing radio-tracers for imaging applications. Derivatives such as 1-[2-{(4-[18F]fluorophenyl)(phenyl)methoxy}ethyl]-4-(3-phenylpropyl)piperazine have been synthesized for potential use in imaging the dopamine uptake system, highlighting the versatility of this compound derivatives in developing diagnostic tools (Haka et al., 1989).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4S/c1-19(25-2,16-10-6-7-11-17(16)20)14-21-18(22)12-13-26(23,24)15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFKHIHXNIOHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.